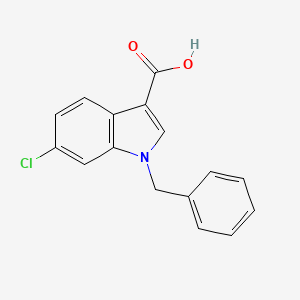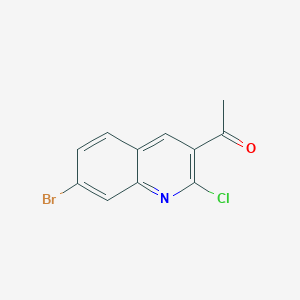![molecular formula C18H16N2O B11844522 N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide CAS No. 61528-71-0](/img/structure/B11844522.png)
N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fenil-2,3-dihidro-1H-indeno[1,2-b]azet-1-il)acetamida es un compuesto orgánico complejo con una estructura única que combina un sistema de anillo de indeno con un anillo de azetidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-Fenil-2,3-dihidro-1H-indeno[1,2-b]azet-1-il)acetamida típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones controladas. Reactivos y catalizadores específicos, como el ácido metanosulfónico, se utilizan a menudo para facilitar estas reacciones .
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría optimizar la ruta sintética para la escalabilidad. Esto incluye el uso de reactivos rentables, la optimización de las condiciones de reacción para maximizar el rendimiento y garantizar que el proceso sea respetuoso con el medio ambiente. Técnicas como la química de flujo continuo podrían emplearse para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-Fenil-2,3-dihidro-1H-indeno[1,2-b]azet-1-il)acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para obtener los productos deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o alcoholes, mientras que la reducción podría producir alcanos o aminas.
Aplicaciones Científicas De Investigación
N-(2-Fenil-2,3-dihidro-1H-indeno[1,2-b]azet-1-il)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Puede servir como una sonda para estudiar procesos biológicos o como un precursor de compuestos biológicamente activos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N-(2-Fenil-2,3-dihidro-1H-indeno[1,2-b]azet-1-il)acetamida involucra su interacción con objetivos moleculares específicos. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos terapéuticos deseados. Los objetivos y vías moleculares exactos dependen de la aplicación específica y, a menudo, se determinan mediante estudios bioquímicos detallados .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de indeno y azetidina, como 1H-indeno-1-ona, 2,3-dihidro- y varias azetidinas sustituidas .
Unicidad
Lo que diferencia a N-(2-Fenil-2,3-dihidro-1H-indeno[1,2-b]azet-1-il)acetamida es su combinación única de los anillos de indeno y azetidina, lo que le confiere propiedades químicas y físicas distintas. Esta singularidad la convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Número CAS |
61528-71-0 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
N-(2-phenyl-2,3-dihydroindeno[1,2-b]azet-1-yl)acetamide |
InChI |
InChI=1S/C18H16N2O/c1-12(21)19-20-17(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)18(16)20/h2-10,17H,11H2,1H3,(H,19,21) |
Clave InChI |
VJKMNSHETAGZFM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NN1C(C2=C1C3=CC=CC=C3C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran]](/img/structure/B11844441.png)
![N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11844448.png)
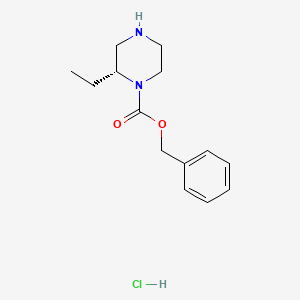
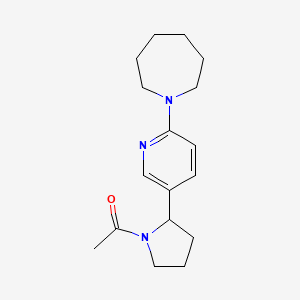
![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)

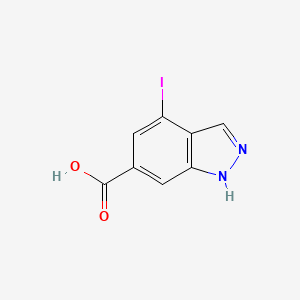
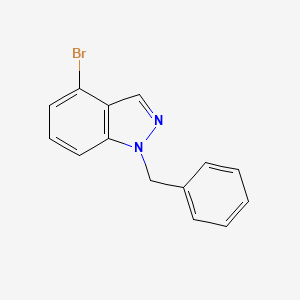
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)

